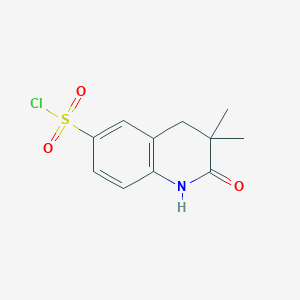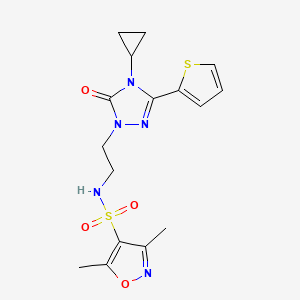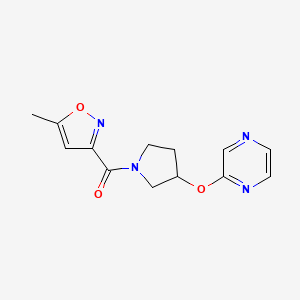
2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide, also known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMPT is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to targetFtsZ , a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its target protein, potentially inhibiting its function and leading to the disruption of bacterial cell division .
Biochemical Pathways
Given its potential target, it can be inferred that it may affect the bacterial cell division pathway by inhibiting the function of ftsz .
Result of Action
If it indeed targets ftsz, it could potentially disrupt bacterial cell division, leading to the death of bacterial cells .
Avantages Et Limitations Des Expériences En Laboratoire
2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity, making it a potentially safe compound for use in animal studies. Additionally, 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation is that the mechanism of action of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide is not fully understood, and further research is needed to elucidate its effects. Additionally, 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly in relation to its effects on the Nrf2/ARE pathway and histone deacetylases. Another direction is to test its safety and efficacy in clinical trials, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to optimize the synthesis of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide and to develop more efficient methods for its production.
Méthodes De Synthèse
2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide can be synthesized using different methods, including the reaction of 2-mercapto-N-(4-methoxyphenyl)acetamide with 2,2-dimethyl-4-(p-tolyl)-2H-imidazole in the presence of a base, or by reacting 2-(2,2-dimethyl-4-(p-tolyl)-2H-imidazol-5-ylthio)acetic acid with N-methyl-4-methoxyaniline in the presence of a coupling agent. The yield of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide can vary depending on the reaction conditions used.
Applications De Recherche Scientifique
2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has been tested in animal models for its potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
IUPAC Name |
2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-5-7-15(8-6-14)19-20(24-21(2,3)23-19)27-13-18(25)22-16-9-11-17(26-4)12-10-16/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGCAZMYRVPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2781684.png)



![N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2781690.png)

![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)


![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)


![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2781702.png)
